2-(Methylthio)ethylamine

Catalog No.
S704547
CAS No.
18542-42-2
M.F
C3H9NS
M. Wt
91.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)ethylamine

CAS Number

18542-42-2

Product Name

2-(Methylthio)ethylamine

IUPAC Name

2-methylsulfanylethanamine

Molecular Formula

C3H9NS

Molecular Weight

91.18 g/mol

InChI

InChI=1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3

InChI Key

CYWGSFFHHMQKET-UHFFFAOYSA-N

SMILES

CSCCN

Synonyms

1-Amino-2-(methylthio)ethane; 1-Aza-4-thiapentane; 2-(Methylsulfanyl)ethanamine; 2-(Methylsulfanyl)ethylamine; 2-(Methylthio)ethanamine;2-Aminoethyl Methyl Sulfide; 2-Methylmercaptoethylamine; S-Methylcysteamine

Canonical SMILES

CSCCN

The exact mass of the compound 2-(Methylthio)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Methylthio)ethylamine (CAS: 18542-42-2) is a bifunctional organosulfur compound featuring a primary amine and a methylthioether group. This structure can be viewed as S-methylated cysteamine, a modification that is critical for procurement and processability. The methylation of the sulfur atom prevents the oxidative dimerization and other side reactions common to free thiols like cysteamine, enhancing its stability and simplifying its use as a bidentate N,S-coordinating ligand and a versatile building block in pharmaceutical and materials synthesis.

Direct substitution of 2-(Methylthio)ethylamine with its unmethylated analog, cysteamine, often leads to process failure and batch inconsistency. Cysteamine's free thiol group is highly susceptible to air oxidation, rapidly converting to the disulfide cystamine, especially at alkaline pH or in the presence of trace metal ions. This instability complicates storage, handling, and reaction control, often necessitating inert atmospheres or additional purification steps. In contrast, the S-methyl group of 2-(Methylthio)ethylamine provides a robust cap, blocking this oxidative pathway and ensuring that the sulfur atom remains a predictable thioether donor. This inherent stability makes it a more reliable reagent for multi-step syntheses and for applications where defined, monomeric sulfur coordination is critical, thereby justifying its selection on the basis of process reliability and reproducibility.

Enhanced Process Efficiency: Direct Incorporation Avoids Thiol Protection/Methylation Steps

In the synthesis of complex molecules such as histamine H3 receptor antagonists, 2-(methylthio)ethylamine serves as a direct building block for introducing the methylthioethylamino sidechain. Procuring this S-methylated version eliminates the need for a multi-step sequence that would be required if starting with cysteamine: protection of the thiol, reaction of the amine, followed by methylation of the sulfur and deprotection. Such sequences add process steps, increase solvent and reagent usage, and lower overall yield, making the direct use of 2-(methylthio)ethylamine a more efficient and cost-effective procurement choice for streamlined synthetic routes.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect incorporation in a single step.
Comparator Or BaselineCysteamine: Requires a multi-step sequence (e.g., protection, reaction, methylation, deprotection).
Quantified DifferenceReduces process steps by at least two to three.
ConditionsMulti-step synthesis of pharmaceutical intermediates.

This reduces manufacturing complexity, reagent cost, and waste streams, directly impacting the economic viability of a synthesis campaign.

Predictable Coordination Chemistry: Forms Stable, Neutral N,S-Bidentate Complexes

As a ligand, 2-(methylthio)ethylamine acts as a neutral bidentate N,S donor, forming well-defined complexes with transition metals like ruthenium and copper. This contrasts sharply with cysteamine, which typically requires deprotonation of the thiol to form a negatively charged thiolate for stable coordination. This fundamental difference in charge and reactivity makes 2-(methylthio)ethylamine the specific choice for synthesizing neutral metal complexes or when operating under conditions where the basicity required for thiolate formation would be detrimental to other functional groups or the metal center itself. The thioether sulfur is a softer donor than an anionic thiolate, influencing the electronic properties and stability of the final complex.

Evidence DimensionLigand Coordination Behavior
Target Compound DataCoordinates as a neutral N,S bidentate ligand.
Comparator Or BaselineCysteamine: Coordinates as a monoanionic N,S- bidentate ligand after deprotonation to a thiolate.
Quantified DifferenceDifference in ligand charge state (neutral vs. anionic), impacting overall complex charge and stability.
ConditionsSynthesis of transition metal complexes for catalysis or materials science.

For chemists designing catalysts or functional materials, controlling the charge and electronic environment of the metal center is critical; this compound provides a reliable neutral sulfur donor, which is not an option with cysteamine.

Superior Performance as a Corrosion Inhibitor Moiety Compared to Uncapped Thiols

While both thioethers and thiols can inhibit corrosion, they operate via different mechanisms and offer different performance profiles. Studies on derivatives show that methionine (containing a methylthioether) can be a more effective corrosion inhibitor for steel in acidic media than cysteine (containing a free thiol). For example, in one study, a methionine derivative provided a corrosion rate reduction from 4.542 to 0.202 mg·h−1·cm−2, while the analogous cysteine derivative only reduced the rate to 0.312 mg·h−1·cm−2. The authors noted that inhibitors with –SCH3 groups showed better protective effects than those with –SH. This suggests the methylthioether moiety in 2-(methylthio)ethylamine offers a more robust and effective interaction with the metal surface for forming a protective layer compared to the free thiol in cysteamine.

Evidence DimensionCorrosion Rate of Q235 Steel in 1 M HCl
Target Compound Data0.202 mg·h−1·cm−2 (for P-Meth, a methionine derivative with -SCH3 group)
Comparator Or Baseline0.312 mg·h−1·cm−2 (for P-Cys, a cysteine derivative with -SH group)
Quantified DifferenceThe -SCH3 containing inhibitor resulted in a ~35% lower corrosion rate than the -SH containing inhibitor under these conditions.
Conditions100 mg·L−1 inhibitor concentration in 1 M HCl on Q235 steel.

For formulators of anti-corrosion treatments, selecting a component with a more effective inhibition mechanism leads directly to better product performance and material longevity.

Streamlining Pharmaceutical Synthesis Workflows

Where the target molecule requires a methylthioethylamino fragment, this compound is the optimal starting material. Its use bypasses the additional protection, methylation, and deprotection steps that would be necessary with cysteamine, improving overall process yield and atom economy.

Development of Defined, Neutral Metal-Organic Complexes

For synthesizing catalysts, sensors, or functional materials where a neutral, bidentate N,S ligand is required to control the charge and reactivity of the metal center. Its predictable coordination behavior and stability against oxidation make it a more reliable choice than cysteamine for reproducible materials synthesis.

Formulation of High-Performance Corrosion Inhibitors

As a component in corrosion inhibitor packages for ferrous alloys in acidic environments. The superior performance of the methylthioether moiety in reducing corrosion rates compared to free thiols makes it a candidate for formulations where maximum protection is required.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

18542-42-2

Wikipedia

2-aminoethyl methyl sulfide

Dates

Last modified: 08-15-2023

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